molecular formula C8H13NO4 B2520154 Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate CAS No. 2408946-93-8

Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate

Cat. No. B2520154
CAS RN: 2408946-93-8
M. Wt: 187.195
InChI Key: VJDBCFSHLKRMAZ-YFBHCESUSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, “methyl (4aS,7aR)-octahydrocyclopenta [b] [1,4]oxazine-6-carboxylate hydrochloride”, is 1S/C9H15NO3.ClH/c1-12-9 (11)6-4-7-8 (5-6)13-3-2-10-7;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+;/m0./s1 . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, “methyl (4aS,7aR)-octahydrocyclopenta [b] [1,4]oxazine-6-carboxylate hydrochloride”, is 221.68 . It’s a powder that should be stored at room temperature .

Scientific Research Applications

Synthesis and Reactions

A study by Krutošíková et al. (2001) detailed the synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, highlighting methods for preparing compounds with potential applications in chemical synthesis and drug development (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).

Novel Compounds Synthesis

Koza et al. (2013) reported the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. These compounds could have potential applications in medicinal chemistry and drug design (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).

Potential Anti-Tumor Agents

Badrey and Gomha (2012) explored the synthesis of heterocycles that could serve as potential anti-tumor agents, utilizing a key precursor that shares functional similarities with the compound of interest. Their work underscores the importance of novel compound synthesis in developing therapeutic agents (Badrey & Gomha, 2012).

Catalytic Hydrogenation Studies

Sukhorukov et al. (2008) studied the catalytic hydrogenation of dihydro-oxazines, revealing insights into the transformation of these compounds under certain conditions, which could be relevant for chemical synthesis applications (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).

Safety and Hazards

For a similar compound, “methyl (4aS,7aR)-octahydrocyclopenta [b] [1,4]oxazine-6-carboxylate hydrochloride”, the safety information includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-11-8(10)6-2-9-5-3-12-4-7(5)13-6/h5-7,9H,2-4H2,1H3/t5-,6?,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDBCFSHLKRMAZ-YFBHCESUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2COCC2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1CN[C@@H]2COC[C@H]2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate

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